molecular formula C5H10FNO2 B569672 Isovaline, 3-fluoro-, (R*,R*)- (9CI) CAS No. 122008-09-7

Isovaline, 3-fluoro-, (R*,R*)- (9CI)

Cat. No.: B569672
CAS No.: 122008-09-7
M. Wt: 135.138
InChI Key: QWJRVLSGBHODPU-WVZVXSGGSA-N
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Description

Isovaline, 3-fluoro-, (R,R)- (9CI) is a fluorinated derivative of isovaline, a non-proteinogenic amino acid first identified in the Murchison meteorite . The parent compound, isovaline (α-amino-β-methylpentanoic acid), is notable for its racemic mixture in extraterrestrial samples and its resistance to UV radiation and decarboxylation under Mars-like conditions . The 3-fluoro modification introduces a fluorine atom at the β-carbon, likely altering its electronic properties, metabolic stability, and interactions with biological targets.

However, its fluorinated side chain may confer unique pharmacokinetic properties, such as enhanced lipophilicity or resistance to enzymatic degradation .

Properties

CAS No.

122008-09-7

Molecular Formula

C5H10FNO2

Molecular Weight

135.138

IUPAC Name

(2S,3S)-2-amino-3-fluoro-2-methylbutanoic acid

InChI

InChI=1S/C5H10FNO2/c1-3(6)5(2,7)4(8)9/h3H,7H2,1-2H3,(H,8,9)/t3-,5+/m0/s1

InChI Key

QWJRVLSGBHODPU-WVZVXSGGSA-N

SMILES

CC(C(C)(C(=O)O)N)F

Synonyms

Isovaline, 3-fluoro-, (R*,R*)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Substituent(s) Configuration Key Properties Reference IDs
Isovaline, 3-fluoro- Fluorine at β-carbon (R,R) Enhanced electronegativity; potential for altered receptor binding
Isovaline None (parent compound) Racemic or L-enriched Meteoritic origin; anti-epileptic via non-GABAB mechanisms
D-Isovaline, 3-hydroxy- Hydroxyl at β-carbon (R)-configuration Activates GABAB receptors; analgesic properties
α-Aminoisobutyric acid Methyl at α-carbon Racemic UV-resistant; used as a biomarker in astrobiology
Glycine Hydrogen at α/β-carbons L-configuration Neurotransmitter; lacks steric hindrance

Pharmacological Activity

  • Anti-Epileptic Effects: Isovaline attenuates seizure-like events via non-synaptic modulation of hippocampal interneurons, unlike GABAB receptor agonists . The 3-fluoro variant’s activity remains uncharacterized but may exhibit biased agonism due to fluorine’s electronegativity .
  • Stability and Environmental Resistance: Isovaline and α-aminoisobutyric acid are more resistant to UV degradation than glycine in Mars-like environments, attributed to α-carbon substitution . Fluorination at the β-carbon (as in 3-fluoro-isovaline) could further enhance photostability, though experimental validation is needed .

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